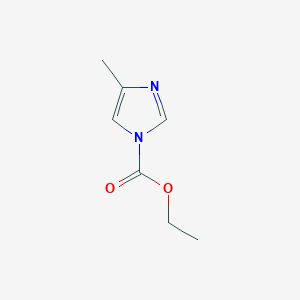
Plutonium-239 tetrafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plutonium-239 tetrafluoride is a chemical compound with the formula
PuF4
. It is a reddish-brown solid that plays a crucial role in the nuclear industry, particularly in the production of plutonium metal for nuclear weapons and reactors. Plutonium-239, the isotope present in this compound, is a primary fissile material used in nuclear weapons and reactors due to its ability to sustain a chain reaction.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Plutonium-239 tetrafluoride can be synthesized through several methods:
-
Reaction with Hydrofluoric Acid: Plutonium dioxide (
PuO2
) or plutonium(III) fluoride (PuF3
) reacts with hydrofluoric acid (HF
) in an oxygen stream at temperatures between 450°C and 600°C. The oxygen stream prevents the reduction of the product by hydrogen gas, which is often present in hydrofluoric acid .PuO2+4HF→PuF4+2H2O
4PuF3+O2+4HF→4PuF4+2H2O
-
Laser Irradiation: Plutonium hexafluoride (
PuF6
) can be decomposed into plutonium pentafluoride (PuF5
) and fluorine under laser irradiation at wavelengths below 520 nm. Continued irradiation yields this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting plutonium dioxide with hydrofluoric acid in a controlled environment to ensure purity and prevent contamination.
Types of Reactions:
- Reduction: this compound can be reduced to plutonium metal using barium, calcium, or lithium at high temperatures (around 1200°C) .
PuF4+2Ba→2BaF2+Pu
PuF4+2Ca→2CaF2+Pu
PuF4+4Li→4LiF+Pu
Common Reagents and Conditions:
Hydrofluoric Acid: Used in the synthesis of this compound.
Barium, Calcium, Lithium: Used in the reduction reactions to produce plutonium metal.
Major Products:
Plutonium Metal: Obtained from the reduction of this compound.
Fluorides of Barium, Calcium, and Lithium: By-products of the reduction reactions.
Wissenschaftliche Forschungsanwendungen
Plutonium-239 tetrafluoride has several applications in scientific research:
Nuclear Industry: It is used as an intermediate in the production of plutonium metal, which is essential for nuclear weapons and reactors.
Material Science: Research into the properties of this compound helps in understanding the behavior of actinide compounds.
Radiochemistry: It is studied for its radiochemical properties and behavior under various conditions.
Wirkmechanismus
The primary mechanism by which plutonium-239 tetrafluoride exerts its effects is through its ability to undergo reduction to produce plutonium metal. This metal is then used in nuclear reactions, where plutonium-239 undergoes fission to release a significant amount of energy. The molecular targets and pathways involved include the interaction of plutonium-239 with neutrons, leading to a chain reaction that releases energy.
Vergleich Mit ähnlichen Verbindungen
- Plutonium(III) Fluoride ( ): Another fluoride of plutonium, but with a different oxidation state.
- Plutonium Hexafluoride ( ): A volatile compound used in different nuclear processes.
- Uranium Tetrafluoride (
UF4
): Similar in structure and used in the uranium fuel cycle.
Uniqueness: Plutonium-239 tetrafluoride is unique due to its specific role in the production of plutonium metal and its involvement in the nuclear industry. Its ability to be reduced to plutonium metal under specific conditions makes it a critical compound for nuclear applications.
Eigenschaften
CAS-Nummer |
53398-92-8 |
|---|---|
Molekularformel |
F4Pu-4 |
Molekulargewicht |
315.04577 g/mol |
IUPAC-Name |
plutonium-239;tetrafluoride |
InChI |
InChI=1S/4FH.Pu/h4*1H;/p-4/i;;;;1-5 |
InChI-Schlüssel |
AFOYGLUYQXHSHJ-DIYDQSMRSA-J |
Isomerische SMILES |
[F-].[F-].[F-].[F-].[239Pu] |
Kanonische SMILES |
[F-].[F-].[F-].[F-].[Pu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)



